4-[3-(Cyclopropylamino)butyl]phenol
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Overview
Description
4-[3-(Cyclopropylamino)butyl]phenol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is primarily used in research and development settings, particularly in the pharmaceutical industry . This compound is characterized by its phenolic structure, which includes a cyclopropylamino group attached to a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylamino)butyl]phenol typically involves the reaction of phenol with a suitable butylamine derivative under controlled conditions. One common method includes the use of cyclopropylamine and a butyl halide in the presence of a base to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product . Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Cyclopropylamino)butyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce cyclopropylbutylamines .
Scientific Research Applications
4-[3-(Cyclopropylamino)butyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-(Cyclopropylamino)butyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the cyclopropylamino group can interact with hydrophobic pockets . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Cyclopropylamino)butyl]aniline
- 4-[3-(Cyclopropylamino)butyl]benzene
- 4-[3-(Cyclopropylamino)butyl]toluene
Uniqueness
4-[3-(Cyclopropylamino)butyl]phenol is unique due to its specific combination of a phenolic group and a cyclopropylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-[3-(cyclopropylamino)butyl]phenol |
InChI |
InChI=1S/C13H19NO/c1-10(14-12-6-7-12)2-3-11-4-8-13(15)9-5-11/h4-5,8-10,12,14-15H,2-3,6-7H2,1H3 |
InChI Key |
YSCMCEQSJSKWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2CC2 |
Origin of Product |
United States |
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